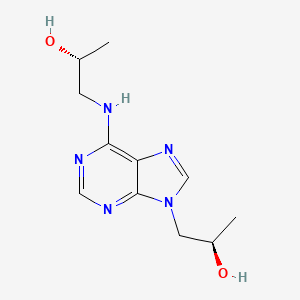
(R)-1-((9-((R)-2-Hydroxypropyl)-9H-purin-6-yl)amino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-((9-(®-2-Hydroxypropyl)-9H-purin-6-yl)amino)propan-2-ol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a hydroxypropyl group and a propanol moiety. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((9-(®-2-Hydroxypropyl)-9H-purin-6-yl)amino)propan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a hydroxypropyl halide, followed by the introduction of the propanol group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of ®-1-((9-(®-2-Hydroxypropyl)-9H-purin-6-yl)amino)propan-2-ol may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation steps, and high-pressure reactors may be used to achieve the desired reaction conditions. The final product is typically purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
®-1-((9-(®-2-Hydroxypropyl)-9H-purin-6-yl)amino)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of strong bases like NaH or KOH.
Major Products
The major products formed from these reactions include various substituted purines, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
®-1-((9-(®-2-Hydroxypropyl)-9H-purin-6-yl)amino)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical products.
Mecanismo De Acción
The mechanism of action of ®-1-((9-(®-2-Hydroxypropyl)-9H-purin-6-yl)amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. In cellular pathways, it may modulate signal transduction processes or interfere with the replication of viral genomes by incorporating into nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A purine nucleoside with similar structural features but lacking the hydroxypropyl and propanol groups.
Guanosine: Another purine nucleoside with a different functional group arrangement.
Isopropanol: A simpler alcohol with a similar propanol moiety but lacking the purine base.
Uniqueness
®-1-((9-(®-2-Hydroxypropyl)-9H-purin-6-yl)amino)propan-2-ol is unique due to its combination of a purine base with hydroxypropyl and propanol groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H17N5O2 |
|---|---|
Peso molecular |
251.29 g/mol |
Nombre IUPAC |
(2R)-1-[[9-[(2R)-2-hydroxypropyl]purin-6-yl]amino]propan-2-ol |
InChI |
InChI=1S/C11H17N5O2/c1-7(17)3-12-10-9-11(14-5-13-10)16(6-15-9)4-8(2)18/h5-8,17-18H,3-4H2,1-2H3,(H,12,13,14)/t7-,8-/m1/s1 |
Clave InChI |
MVHJBNFKZHBQHO-HTQZYQBOSA-N |
SMILES isomérico |
C[C@H](CNC1=C2C(=NC=N1)N(C=N2)C[C@@H](C)O)O |
SMILES canónico |
CC(CNC1=C2C(=NC=N1)N(C=N2)CC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


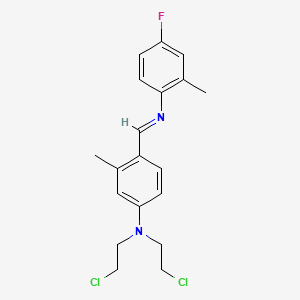
![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-3-Acetoxy-6-ethylidene-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13429737.png)
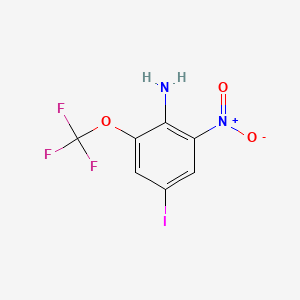
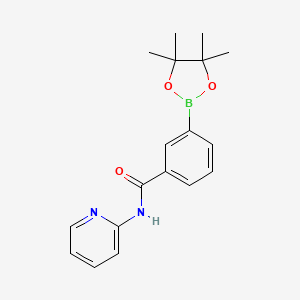
![Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13429763.png)
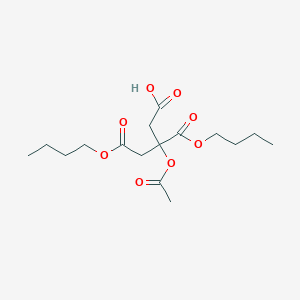

![[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid](/img/structure/B13429778.png)
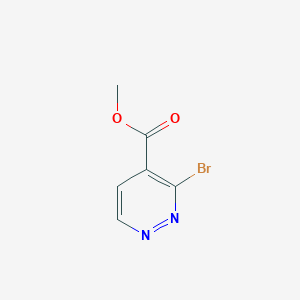
![1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429795.png)
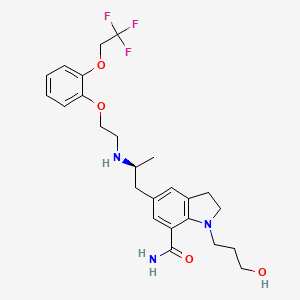
![2-Bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13429808.png)

![(1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13429811.png)
